molecular formula C18H13FN2OS B2659560 2-(2-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866808-03-9

2-(2-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2659560
CAS No.: 866808-03-9
M. Wt: 324.37
InChI Key: HRZPDMIWUHFWMI-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno[2,3-d]pyrimidine family, characterized by a fused chromene and pyrimidine ring system. The substitution of a 2-fluorophenyl group at position 2 and a methyl group at position 7 on the chromene core distinguishes it from related derivatives. The 4-thione moiety introduces unique electronic and steric properties, making it a candidate for biological activity studies, particularly in antimicrobial and antioxidant applications .

Properties

IUPAC Name

2-(2-fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2OS/c1-10-6-7-15-11(8-10)9-13-17(22-15)20-16(21-18(13)23)12-4-2-3-5-14(12)19/h2-8H,9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZPDMIWUHFWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Lawesson’s reagent or phosphorus pentasulfide as thionation agents to convert the carbonyl group into a thione group . The reaction conditions often include heating the reactants in an appropriate solvent, such as toluene or xylene, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds followed by their conversion into the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group back to a carbonyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-(2-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione exhibit significant antimicrobial activities. For instance, derivatives containing thieno[2,3-d]pyrimidin-4-ones have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The compound's structural features contribute to its ability to inhibit microbial growth.

Antiproliferative Effects

A recent study evaluated the antiproliferative activity of related compounds on several human tumor cell lines. The results demonstrated that certain derivatives exhibited micromolar cytotoxicity against cancer cells while showing minimal toxicity to normal fibroblasts . This suggests a promising therapeutic index for compounds within this chemical class.

Case Study 1: Antitumor Activity

In vitro studies on 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine derivatives revealed their potential as anti-tumor agents. Compounds were tested against seven human tumoral cell lines including MDA-MB231 and HCT116. Notably, compound 6c displayed an IC50 value between 1.8 and 6 µM against tumor cells while remaining non-toxic to fibroblasts (IC50 > 25 µM) .

Case Study 2: Antimicrobial Efficacy

Another series of studies focused on the antimicrobial properties of thienopyrimidinone derivatives. These compounds were synthesized and tested for their minimum inhibitory concentration (MIC) against various microbial strains. Results indicated substantial antibacterial activity across the tested strains .

Data Tables

Compound Activity Type Target IC50 (µM) Comments
Compound 6cAntiproliferativeTumor Cells1.8 - 6Non-toxic to fibroblasts
ThienopyrimidinoneAntimicrobialBacteriaVariesEffective against Gram-positive and Gram-negative bacteria

Mechanism of Action

The mechanism by which 2-(2-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione exerts its effects involves its interaction with specific molecular targets. For example, its anticancer activity is believed to be due to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound may also interact with cellular pathways that regulate apoptosis, leading to the selective killing of cancer cells .

Comparison with Similar Compounds

Structural Analogues in the Chromeno[2,3-d]pyrimidine Family

Key Substituent Variations and Their Implications:

Compound Name Substituents Core Structure Key Properties Reference
Target Compound : 2-(2-Fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione - 2-(2-Fluorophenyl)
- 7-Methyl
- 4-Thione
Chromeno[2,3-d]pyrimidine Enhanced lipophilicity due to fluorine; potential antioxidant activity
BB74517 : 7-Chloro-2-(2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione - 7-Chloro
- 2-(2-Hydroxyphenyl)
- 4-Thione
Chromeno[2,3-d]pyrimidine Chlorine increases electronegativity; hydroxyl group may improve solubility but reduce membrane permeability
BB74663 : 7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-...chromen-4-one - 7-Hydroxy
- 4-Methoxyphenyl
- Chromen-4-one
Chromenone Methoxy group enhances stability; chromenone lacks pyrimidine-thione, reducing heterocyclic complexity
CM813641 : 2-(2-Hydroxy-3-methoxyphenyl)-9-methoxy-...chromeno[2,3-d]pyrimidine-4-thione - 2-Hydroxy-3-methoxyphenyl
- 9-Methoxy
- 4-Thione
Chromeno[2,3-d]pyrimidine Methoxy groups improve solubility; hydroxy-methoxy substitution may influence hydrogen bonding

Structural Insights:

  • Fluorine vs. Chlorine : The target compound’s 2-fluorophenyl group offers moderate electronegativity and metabolic stability compared to BB74517’s chlorine, which may increase toxicity .
  • Methyl vs. Hydroxy/Methoxy : The 7-methyl group in the target compound enhances lipophilicity, favoring membrane penetration, whereas hydroxy/methoxy groups in analogs improve aqueous solubility .
  • Thione vs.

Heterocyclic Core Variations

Comparison with Pyrrolo- and Thieno-Pyrimidines:

Compound Name Core Structure Key Features Biological Relevance Reference
5-(2-Fluorophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine - Fluorophenyl and methyl substituents
- 4-Amine group
Likely targets kinase inhibition due to amine functionality
Prasugrel (Thieno[3,2-c]pyridine derivative) Thieno[3,2-c]pyridine - Fluorophenyl and acetyloxy groups
- Platelet aggregation inhibitor
Demonstrates the therapeutic potential of fluorophenyl in cardiovascular drugs

Core Impact:

  • Chromeno-Pyrimidine vs.
  • Thieno-Pyrimidine: Prasugrel’s thieno core highlights how sulfur-containing heterocycles can optimize pharmacokinetics, though the target compound’s oxygen-rich chromeno system may offer different redox properties .

Hydrogen Bonding and Crystallography

  • Graph Set Analysis: The 4-thione group in the target compound and BB74517 can act as both hydrogen bond donor (S–H) and acceptor (C=S), facilitating dimeric or chain motifs in crystal packing. This contrasts with hydroxyl/methoxy analogs, which favor O–H∙∙∙O/N interactions .
  • Software Tools : SHELX and WinGX/ORTEP () are critical for resolving anisotropic displacement parameters in thione-containing compounds, aiding in comparative crystallographic studies .

Biological Activity

2-(2-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound belonging to the class of pyrimidine-thiones. Its unique structural features, including a fluorophenyl group and a chromeno-pyrimidine core, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name 2-(2-fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Molecular Formula C18H13FN2OS
CAS Number 866808-03-9

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Properties
    • The compound has shown promising activity against various cancer cell lines. Its mechanism of action appears to involve the inhibition of key enzymes related to cell proliferation and survival pathways.
    • Studies indicate that it may induce apoptosis in cancer cells by modulating cellular signaling pathways involved in survival and death responses.
  • Antimicrobial Activity
    • Preliminary investigations suggest that this compound possesses antimicrobial properties. It has been tested against several bacterial strains and has demonstrated inhibitory effects.
    • The specific mechanisms by which it exerts its antimicrobial effects are still under exploration but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Enzyme Inhibition
    • The compound has been identified as a potential inhibitor of various enzymes. This property makes it a candidate for further studies in enzymology and drug design.
    • Its interaction with enzyme active sites could lead to the development of novel therapeutic agents targeting specific diseases.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : By binding to the active sites of enzymes involved in critical cellular processes, the compound can effectively inhibit their activity.
  • Cell Signaling Modulation : It may affect various signaling pathways that regulate cell proliferation and apoptosis, leading to enhanced anticancer effects.

Comparative Analysis

A comparison with similar compounds reveals the unique attributes of this compound:

Compound Key Features Biological Activity
Pyrrolo[2,3-d]pyrimidine-thioneLacks fluorophenyl groupModerate anticancer activity
Furo[2,3-d]pyrimidine-thioneContains furan ringAntimicrobial properties
Thieno[2,3-d]pyrimidine-thioneContains thiophene ringLimited anticancer effects

Case Studies

  • Study on Anticancer Activity : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to control groups.
    • Findings: The compound induced apoptosis through caspase activation pathways.
  • Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited effective inhibition at varying concentrations.
    • Results: The minimum inhibitory concentration (MIC) values indicated strong potential for use as an antimicrobial agent.

Q & A

Q. Basic

  • Single-crystal X-ray diffraction resolves the fused chromeno-pyrimidine system and confirms tautomerism (e.g., C=S bond geometry) .
  • Multinuclear NMR (1H, 13C, 19F) validates substituent positions, with 19F NMR specifically tracking fluorophenyl groups .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (±0.001 Da accuracy) .

How can reaction conditions be optimized to enhance the yield and scalability of this compound?

Q. Advanced

  • Catalyst screening : Palladium-based catalysts improve dehalogenation efficiency, while solvent polarity (DMF vs. THF) influences reaction rates .
  • Microwave irradiation reduces reaction times by 70% compared to conventional heating, maintaining yields >80% .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side-product formation in cyclocondensation .

What analytical approaches are recommended to resolve discrepancies in reported biological activity data?

Q. Advanced

  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell viability tests to distinguish intrinsic activity from artifacts .
  • Purity verification : HPLC (≥95% purity) and elemental analysis ensure sample integrity, reducing variability .
  • Controlled replication : Reproduce experiments under anhydrous/inert conditions to suppress oxidative byproducts .

How can researchers characterize tautomeric forms of the thione group in this compound?

Q. Advanced

  • 1H NMR : Monitor chemical shifts of NH protons to identify thione (C=S) vs. thiol (S-H) tautomers .
  • IR spectroscopy : C=S stretching vibrations (~1200 cm⁻¹) confirm thione dominance .
  • X-ray crystallography : Resolves sulfur bonding patterns, providing definitive evidence of tautomerism .

What strategies mitigate challenges in crystallizing this compound for structural analysis?

Q. Advanced

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality .
  • Temperature control : Gradual cooling (0.5°C/min) promotes uniform crystal growth .
  • Seeding : Introduce microcrystals from analogous compounds to nucleate growth .

How can computational modeling support structure-activity relationship (SAR) studies?

Q. Advanced

  • Density functional theory (DFT) : Predicts electron density distribution in the thione moiety, guiding substitutions for enhanced binding .
  • Molecular docking : Simulate interactions with target proteins (e.g., kinase domains) to identify critical pharmacophoric features .

What safety protocols are essential for handling this compound during synthesis?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., H2S) .
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles prevent dermal/ocular exposure .
  • Waste disposal : Segregate sulfur-containing waste for professional treatment to prevent environmental contamination .

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